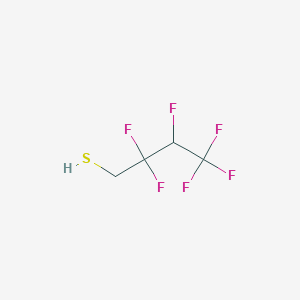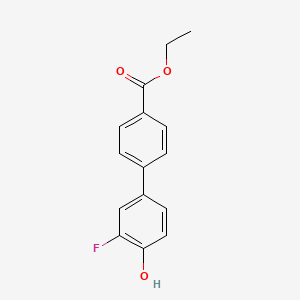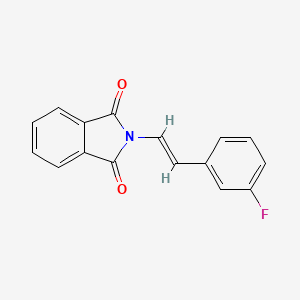
3-Ethyl-3,6-octanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3,6-octanediol (3EO) is an organic compound that has been used in a variety of scientific research applications for its unique properties. 3EO is a colorless, odorless, and non-toxic substance that is composed of an ethyl group attached to an octanediol backbone. Its unique structure makes it a useful tool for researchers in fields such as chemistry, biochemistry, and physiology. 3EO is a versatile compound that can be used to study a wide range of biological processes and has been used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
3-Ethyl-3,6-octanediol has been used in a variety of scientific research applications due to its unique properties. It has been used as a substrate for enzyme-catalyzed reactions, as a surfactant in aqueous solutions, and as a solvent for organic compounds. It has also been used in the synthesis of polymers, as a reagent in organic synthesis, and as a fuel additive.
Mecanismo De Acción
3-Ethyl-3,6-octanediol is a hydrophobic compound that is capable of forming hydrogen bonds with other molecules. This allows it to interact with a variety of biological molecules, including proteins and lipids. Additionally, 3-Ethyl-3,6-octanediol can interact with enzymes and other proteins to modulate their activity. This makes it useful for studying the mechanisms of action of enzymes and other proteins.
Biochemical and Physiological Effects
3-Ethyl-3,6-octanediol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as lipases, proteases, and phosphatases. It has also been shown to have an effect on the activity of transcription factors and other proteins involved in gene regulation. Additionally, 3-Ethyl-3,6-octanediol has been shown to have an effect on the metabolism of fatty acids and glucose.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethyl-3,6-octanediol has several advantages for use in laboratory experiments. It is a non-toxic, odorless, and colorless compound that is easily synthesized and stored. Additionally, it can be used as a substrate for a variety of enzyme-catalyzed reactions and as a solvent for organic compounds. However, 3-Ethyl-3,6-octanediol is not very soluble in water and can be difficult to work with in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for research involving 3-Ethyl-3,6-octanediol. It could be used to study the mechanisms of action of enzymes and other proteins, as well as their effects on biochemical and physiological processes. Additionally, it could be used to study the effects of environmental pollutants on biological systems. It could also be used in the synthesis of polymers and other materials with unique properties. Finally, it could be used in the development of new drugs and therapeutic agents.
Métodos De Síntesis
3-Ethyl-3,6-octanediol can be synthesized from ethyl alcohol and octan-1-ol through a reaction known as aldol condensation. In this reaction, the two reactants are combined in a solvent such as ethanol and heated to a temperature of approximately 120°C. The reaction produces a mixture of 3-Ethyl-3,6-octanediol and 1,3-octanediol, which can be separated by distillation. The yield of 3-Ethyl-3,6-octanediol from this reaction is typically around 70%.
Propiedades
IUPAC Name |
3-ethyloctane-3,6-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-4-9(11)7-8-10(12,5-2)6-3/h9,11-12H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJZHZGPOBOXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(CC)(CC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-3,6-octanediol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1Z,3Z)-1,3-bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole, 95%](/img/structure/B6328392.png)








![2-[2-[3-(Trifluoromethyl)phenyl]ethenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6328460.png)

![1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione](/img/structure/B6328471.png)
![N-2-[3,4-Bis(trifluoromethoxy)phenyl]ethylphthalimide, 92%](/img/structure/B6328472.png)
